molecular formula C8H17NO B12602468 5-Hexen-2-ol, 1-amino-2,5-dimethyl- CAS No. 646050-15-9

5-Hexen-2-ol, 1-amino-2,5-dimethyl-

Cat. No.: B12602468
CAS No.: 646050-15-9
M. Wt: 143.23 g/mol
InChI Key: LHHKDBOKJVCBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexen-2-ol, 1-amino-2,5-dimethyl-: is an organic compound with the molecular formula C8H17NO It is a derivative of hexenol, characterized by the presence of an amino group and two methyl groups at specific positions on the hexenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexen-2-ol, 1-amino-2,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylhexan-2-ol with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reduction to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors and advanced purification techniques. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Hexen-2-ol, 1-amino-2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Hexen-2-ol, 1-amino-2,5-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound’s amino group makes it a valuable intermediate in the synthesis of biologically active molecules. It can be used to create analogs of natural products or to modify peptides and proteins for research purposes.

Medicine: In medicine, derivatives of 5-Hexen-2-ol, 1-amino-2,5-dimethyl- are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Hexen-2-ol, 1-amino-2,5-dimethyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    2,5-Dimethyl-4-hexen-2-ol: Similar in structure but lacks the amino group.

    5-Hexen-1-ol: Contains a hydroxyl group but no amino or methyl groups.

    2,2-Dimethyl-5-hexen-3-ol: Another hexenol derivative with different methyl group positioning.

Uniqueness: 5-Hexen-2-ol, 1-amino-2,5-dimethyl- is unique due to the presence of both an amino group and two methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

646050-15-9

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-amino-2,5-dimethylhex-5-en-2-ol

InChI

InChI=1S/C8H17NO/c1-7(2)4-5-8(3,10)6-9/h10H,1,4-6,9H2,2-3H3

InChI Key

LHHKDBOKJVCBTN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(C)(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.